molecular formula C15H13NO5S B2743064 1-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1-ethanone CAS No. 339276-51-6

1-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1-ethanone

Cat. No.: B2743064
CAS No.: 339276-51-6
M. Wt: 319.33
InChI Key: CCWNUWITUBGMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1-ethanone is an organic compound with the molecular formula C14H11NO5S It is characterized by the presence of a nitro group, a phenylsulfonyl group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1-ethanone typically involves the nitration of a suitable precursor followed by sulfonylation and subsequent acetylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as sodium hydroxide or other strong bases.

Major Products Formed:

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced nitro derivatives.

    Substitution: Formation of substituted phenylsulfonyl derivatives.

Scientific Research Applications

1-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1-ethanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1-ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfonyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.

Comparison with Similar Compounds

    4-Nitrobenzaldehyde: Shares the nitro group but lacks the phenylsulfonyl and ethanone moieties.

    Phenylsulfonylmethane: Contains the phenylsulfonyl group but lacks the nitro and ethanone groups.

    1-(4-Nitrophenyl)-1-ethanone: Similar structure but lacks the phenylsulfonyl group.

Uniqueness: 1-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1-ethanone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[3-(benzenesulfonylmethyl)-4-nitrophenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S/c1-11(17)12-7-8-15(16(18)19)13(9-12)10-22(20,21)14-5-3-2-4-6-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWNUWITUBGMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666316
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.